molecular formula C15H14N2O5S B2680305 N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]naphthalene-1-sulfonamide CAS No. 2034611-90-8

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]naphthalene-1-sulfonamide

Cat. No.: B2680305
CAS No.: 2034611-90-8
M. Wt: 334.35
InChI Key: XFJQEBCWSYSNSC-UHFFFAOYSA-N
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Description

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]naphthalene-1-sulfonamide is a sulfonamide derivative characterized by a naphthalene core linked to a 2,4-dioxo-1,3-oxazolidin-3-yl group via an ethyl chain.

Properties

IUPAC Name

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]naphthalene-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O5S/c18-14-10-22-15(19)17(14)9-8-16-23(20,21)13-7-3-5-11-4-1-2-6-12(11)13/h1-7,16H,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFJQEBCWSYSNSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)O1)CCNS(=O)(=O)C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]naphthalene-1-sulfonamide typically involves the following steps:

    Formation of the Oxazolidinone Ring: This can be achieved by reacting an appropriate amino alcohol with phosgene or a phosgene equivalent under controlled conditions.

    Attachment of the Ethyl Sulfonamide Group: The oxazolidinone intermediate is then reacted with ethyl sulfonyl chloride in the presence of a base such as triethylamine to form the ethyl sulfonamide linkage.

    Coupling with Naphthalene Derivative: Finally, the ethyl sulfonamide intermediate is coupled with a naphthalene derivative, such as naphthalene-1-sulfonyl chloride, under basic conditions to yield the target compound.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene ring, leading to the formation of naphthoquinone derivatives.

    Reduction: Reduction reactions can target the oxazolidinone ring, potentially opening it to form amino alcohol derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Naphthoquinone derivatives.

    Reduction: Amino alcohol derivatives.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

Antibacterial Properties

Research indicates that sulfonamides, including derivatives like N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]naphthalene-1-sulfonamide, exhibit significant antibacterial activity. A study highlighted that sulfonamide compounds are effective against a range of bacterial strains due to their ability to inhibit bacterial folate synthesis pathways .

Anticancer Activity

The compound's naphthalene moiety is linked to various anticancer activities. Naphthalene-based compounds have been studied for their potential to inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. For instance, hybrids of naphthalene with other bioactive scaffolds have shown promising results in vitro against human cancer cell lines such as HepG2 and MCF-7 .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step organic reactions. The key synthetic strategies include:

  • Formation of the Oxazolidinone Ring : This is achieved through cyclization reactions involving appropriate precursors.
  • Sulfonamide Formation : The final step usually involves the reaction of the naphthalene derivative with a sulfonamide reagent.

These synthetic pathways are critical for producing the compound in sufficient yields for further biological testing.

Case Study 1: Antibacterial Evaluation

In a comprehensive study on sulfonamides, researchers synthesized various derivatives and evaluated their antibacterial efficacy. The findings demonstrated that modifications to the naphthalene structure significantly enhanced activity against resistant bacterial strains .

Case Study 2: Anticancer Potential

A series of naphthalene hybrids were designed to assess their antiproliferative effects on cancer cells. One particular hybrid exhibited a notable reduction in cell viability and induced apoptosis through caspase activation, showcasing the therapeutic potential of such compounds .

Mechanism of Action

The mechanism of action of N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]naphthalene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates of certain enzymes, leading to enzyme inhibition. The oxazolidinone ring can interact with biological macromolecules, potentially disrupting their function. The exact pathways and targets would depend on the specific application and require further research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional uniqueness is best understood by comparing it to analogous naphthalene sulfonamides. Key differences lie in substituent groups, conformational flexibility, and intermolecular interactions.

Structural and Crystallographic Comparisons

a. N-[2-(3,4-Dimethoxyphenyl)ethyl]-N-methylnaphthalene-1-sulfonamide (Compound A, from ):

  • Substituent: A 3,4-dimethoxyphenyl group replaces the oxazolidinone.
  • Conformation : The naphthalene and benzene rings form a dihedral angle of 7.66° , indicating near-planar alignment.
  • Interactions : Stabilized by weak intramolecular C–H⋯O hydrogen bonds and intermolecular π–π stacking (centroid distance: 3.710 Å) .

b. Naphthalene-1-sulfonamide Derivatives ():

  • Examples include compounds with thiophene (e.g., a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol) or fluorinated substituents (e.g., 1-Fluoronaphthalene).
  • Key Differences : Thiophene-containing analogs prioritize sulfur-mediated interactions, while fluorinated derivatives exhibit altered electronic properties and lipophilicity .

c. Target Compound (N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]naphthalene-1-sulfonamide):

  • Substituent: The oxazolidinone group introduces two carbonyl oxygens, increasing hydrogen-bonding capacity compared to methoxy or thiophene groups.
  • Interactions : Expected to form stronger intermolecular hydrogen bonds (C=O⋯H–N/O) and possible C–H⋯π interactions due to the naphthalene’s aromaticity.

Table 1: Structural Comparison of Naphthalene Sulfonamide Derivatives

Compound Substituent Group Key Features Interactions
Target Compound 2,4-Dioxo-1,3-oxazolidin-3-yl Two carbonyl groups; rigid heterocycle Strong H-bonds, π–π stacking (predicted)
Compound A () 3,4-Dimethoxyphenyl Planar alignment (7.66° dihedral angle) Weak C–H⋯O, π–π (3.710 Å)
1-Fluoronaphthalene () Fluorine substituent High electronegativity; altered lipophilicity Halogen bonds (potential)

Biological Activity

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]naphthalene-1-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound features a naphthalene moiety linked to a sulfonamide group and an oxazolidinone derivative. The oxazolidinone structure is particularly noteworthy for its role in antibiotic activity and inhibition of protein synthesis. The presence of the dioxo group enhances its reactivity and potential binding interactions with biological targets.

  • Inhibition of Protein Synthesis :
    • Compounds similar to this compound have been shown to inhibit bacterial protein synthesis by targeting the ribosomal machinery. This is a critical mechanism for antibiotics like linezolid, which is structurally related to oxazolidinones .
  • Fatty Acid Binding Protein 4 (FABP4) Inhibition :
    • Recent studies have identified naphthalene-sulfonamide derivatives as potent inhibitors of FABP4, which plays a crucial role in metabolic diseases. The binding affinity of these compounds suggests they could be effective in treating conditions like diabetes and atherosclerosis .
  • VEGFR-2 Inhibition :
    • The compound's analogs have been evaluated for their ability to inhibit VEGFR-2, a key player in angiogenesis. In vitro studies demonstrated significant antiproliferative effects against cancer cell lines, indicating potential use in cancer therapy .

Efficacy Against Cancer Cell Lines

A series of naphthalene derivatives were tested against human cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). Key findings include:

CompoundCell LineIC50 (µM)Mechanism
5HepG212.5Apoptosis induction
8MCF-715.0VEGFR-2 inhibition
16HepG210.0Caspase activation

These results indicate that certain derivatives not only inhibit cell growth but also induce apoptosis through caspase activation pathways .

Antibacterial Activity

The antibacterial properties of related compounds were assessed against various strains of bacteria. Notably:

CompoundBacterial StrainMIC (µg/mL)
3aStaphylococcus aureus1.17
3bEscherichia coli5.00
3cKlebsiella pneumoniae18.75

The compound with the simplest methyl substitution exhibited the highest potency, suggesting that structural simplicity can enhance antibacterial efficacy .

Case Studies

  • Study on FABP4 Inhibition :
    • A study reported that naphthalene-sulfonamide derivatives showed binding affinities comparable to established FABP4 inhibitors, with promising metabolic stability observed in liver microsomes .
  • Cancer Therapy Applications :
    • In vivo studies demonstrated that selected naphthalene derivatives significantly reduced tumor size in xenograft models, supporting their potential as anticancer agents .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]naphthalene-1-sulfonamide with high purity?

  • Methodology : The sulfonamide group is introduced via nucleophilic substitution. A typical procedure involves reacting naphthalene-1-sulfonyl chloride with a primary amine precursor (e.g., 2-(2,4-dioxooxazolidin-3-yl)ethylamine) in dichloromethane using triethylamine as a base. Reaction completion is monitored via TLC (n-hexane:ethyl acetate, 9:1). Post-reaction, the mixture is neutralized with aqueous bicarbonate, extracted with ethyl acetate, and purified via column chromatography (petroleum ether/ethyl acetate gradient) .

Q. How can the molecular structure of this compound be confirmed using crystallographic methods?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement) is employed. Weak intramolecular C–H···O hydrogen bonds and π–π stacking interactions (e.g., centroid distances ~3.7 Å between aromatic rings) stabilize the crystal lattice. Geometric parameters (bond lengths, angles) are validated against similar sulfonamide derivatives .

Q. What spectroscopic techniques are essential for characterizing intermediates and final products?

  • Methodology :

  • IR : Confirm sulfonamide S=O stretches (~1339 cm⁻¹) and oxazolidinone C=O (~1700–1750 cm⁻¹) .
  • NMR : Assign aromatic protons (δ 7.5–8.5 ppm for naphthalene) and methylene groups adjacent to sulfonamide (δ 3.0–3.5 ppm) .
  • Mass spectrometry : Validate molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can structure–activity relationship (SAR) studies optimize this compound’s pharmacological activity?

  • Methodology :

  • Modify substituents : Introduce electron-withdrawing groups (e.g., –F, –Cl) on the naphthalene ring to enhance binding to biological targets (e.g., EP2/EP3 receptors, EC₅₀ ≤10 nM) .
  • Oxazolidinone modifications : Replace the dioxo group with bioisosteres (e.g., thiazolidinedione) to improve metabolic stability. Assess activity via in vitro assays (e.g., cAMP accumulation for receptor agonism) .

Q. What computational approaches predict intermolecular interactions of this compound with biological targets?

  • Methodology :

  • Molecular docking : Use software like AutoDock Vina to model binding to EP2/EP3 receptors. Prioritize interactions with polar residues (e.g., Arg, Asp) near the sulfonamide and oxazolidinone moieties.
  • MD simulations : Analyze stability of ligand–receptor complexes over 100 ns trajectories (AMBER force field) to identify critical hydrogen bonds and hydrophobic contacts .

Q. How can conflicting solubility data across studies be resolved?

  • Methodology :

  • Solubility assays : Perform pH-dependent solubility tests (e.g., shake-flask method) in buffers (pH 1–7.4). The sulfonate group enhances solubility at neutral pH, while the naphthalene moiety reduces it under acidic conditions .
  • Co-solvent screening : Use DMSO or PEG 400 (≤10% v/v) to improve solubility without destabilizing the compound .

Q. What strategies mitigate byproduct formation during sulfonamide coupling?

  • Methodology :

  • Reaction optimization : Reduce excess sulfonyl chloride (1.2 eq.) and employ slow addition to minimize di-sulfonated byproducts.
  • Purification : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to isolate the mono-substituted product .

Data Analysis and Contradiction Resolution

Q. How should researchers address discrepancies in reported biological activity across independent studies?

  • Methodology :

  • Assay standardization : Validate protocols using positive controls (e.g., PGE2 for EP receptor agonism). Ensure consistent cell lines (e.g., HEK293T for receptor overexpression) and assay conditions (e.g., 37°C, 5% CO₂) .
  • Meta-analysis : Compare EC₅₀ values from multiple studies using statistical tools (e.g., ANOVA) to identify outliers caused by assay variability .

Q. What analytical methods resolve conflicting crystallographic data on hydrogen-bonding patterns?

  • Methodology :

  • High-resolution SCXRD : Collect data at 100 K to reduce thermal motion artifacts. Refine models with SHELXL using anisotropic displacement parameters for non-H atoms.
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O vs. π–π contributions) to resolve ambiguities in packing motifs .

Methodological Tables

Parameter Typical Value Technique Reference
Melting Point215–218°CDifferential Scanning Calorimetry
LogP (octanol/water)2.3 ± 0.2Shake-flask method
EC₅₀ (EP2/EP3 agonism)≤10 nMcAMP assay in HEK293T cells
Crystal SystemMonoclinic, P2₁/cSCXRD (SHELXL)

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